2-Benzyl-2,8-diazaspiro[4.5]decane is a complex organic compound characterized by a spirocyclic structure that incorporates nitrogen atoms within its framework. This compound has garnered interest in various scientific fields due to its unique molecular architecture and potential biological activities.
The compound can be synthesized through various chemical methods, primarily involving the reaction of benzylamine with spirocyclic precursors. It is commercially available from chemical suppliers and is utilized in research settings for its potential applications in medicinal chemistry.
2-Benzyl-2,8-diazaspiro[4.5]decane falls under the category of diazaspiro compounds, which are known for their interesting structural features and diverse reactivity. These compounds are often explored for their pharmacological properties and as scaffolds in drug development.
The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane typically involves cyclization reactions where linear precursors undergo transformation to form the spirocyclic structure. Common methods include:
The reaction conditions are critical for successful synthesis, often requiring controlled temperatures (typically between 20 °C to 100 °C) and specific reaction times ranging from 30 minutes to several hours depending on the method used .
The molecular formula for 2-Benzyl-2,8-diazaspiro[4.5]decane is , with a molecular weight of 274.36 g/mol. The compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system.
2-Benzyl-2,8-diazaspiro[4.5]decane can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for compounds like 2-Benzyl-2,8-diazaspiro[4.5]decane often involves interactions at the molecular level with biological targets. Research indicates that these compounds may act as inhibitors for specific enzymes or receptors, influencing pathways related to various diseases.
Studies have shown potential applications in inhibiting soluble epoxide hydrolase (sEH), which plays a role in cardiovascular health . The detailed mechanisms are still under investigation but suggest significant implications for therapeutic development.
The compound exhibits stability under standard laboratory conditions but may react under specific environments (e.g., strong oxidizing conditions).
Property | Value |
---|---|
Molecular Formula | C16H22N2 |
Molecular Weight | 274.36 g/mol |
Melting Point | Not specified |
Solubility | Varies by solvent |
2-Benzyl-2,8-diazaspiro[4.5]decane has several applications:
This compound represents a promising area of research within organic chemistry and pharmacology, with ongoing studies aimed at elucidating its full potential in scientific applications.
Spirocyclic frameworks emerged as privileged structures in medicinal chemistry during the late 20th century, with diazaspiro[4.5]decane derivatives gaining prominence in the 2000s. Their integration into drug discovery programs accelerated due to their ability to impart three-dimensional complexity and reduce planar molecular characteristics, thereby improving target selectivity. Early spirocyclic compounds focused primarily on central nervous system targets, but the discovery of histone deacetylase (HDAC) inhibitory activity in analogs like N1-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)nicotinamide marked a significant therapeutic expansion [5]. The strategic incorporation of benzyl groups, as exemplified by the synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane, further enhanced binding interactions with hydrophobic enzyme pockets [3]. By the 2010s, protected derivatives such as tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6) enabled targeted structural modifications for pharmacokinetic optimization [6].
Table 1: Milestones in Spirocyclic Scaffold Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
Pre-2000 | Basic spirocyclic alkaloid exploration | CNS drug candidates |
2000-2010 | HDAC-inhibitory spirocycles [5] | Oncology |
2010-Present | Benzyl-functionalized diazaspirodecanes [6] | Inflammation, neurodegeneration |
The molecular architecture of 2-benzyl-2,8-diazaspiro[4.5]decane (CAS: 867009-61-8) exhibits distinctive three-dimensional characteristics critical for bioactivity. Its spiro-conjugated system forces orthogonal ring orientation at the spiro carbon (C8), creating a rigid scaffold that minimizes conformational flexibility while presenting substituents in defined spatial orientations [8]. The benzyl moiety at N2 provides substantial hydrophobic contact potential for protein binding, evidenced by the enhanced target affinity compared to unsubstituted analogs [3]. Spectroscopic characterization confirms the existence of a chair-boat conformation in the piperidine ring, further stabilized by the benzyl group's electron-donating effects .
The compound's physicochemical profile (MW: 230.35 g/mol, Formula: C₁₅H₂₂N₂) balances lipophilicity (LogP: ~2.1 predicted) and polar surface area (25.5 Ų), facilitating blood-brain barrier penetration for CNS-targeted applications . Synthetic accessibility via reductive amination between 1,4-dioxa-8-azaspiro[4.5]decane and benzylamine precursors enables diverse structural derivatization at N8 or through carbonyl introduction at C1, C3, or C7 positions [6] [8].
Table 2: Structural Comparison of Key Diazaspiro[4.5]decane Derivatives
Compound | Substituent Pattern | Key Structural Feature | Biological Relevance |
---|---|---|---|
2,8-Diazaspiro[4.5]decan-3-one [8] | C3-ketone | Hydrogen-bonding acceptor | Scaffold for kinase inhibitors |
8-Benzyl-2,8-diazaspiro[4.5]decane [3] | N8-benzyl | Extended hydrophobic surface | Protein-protein interaction inhibition |
2-Benzyl-2,8-diazaspiro[4.5]decane | N2-benzyl | Stereoelectronically shielded N2 | Enhanced metabolic stability |
Receptor-interacting protein kinase 1 (RIPK1) serves as a master regulator of necroptosis—a programmed inflammatory cell death pathway implicated in pathologies including Alzheimer's disease, multiple sclerosis, and inflammatory bowel disorders. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure for RIPK1 inhibition due to its ability to occupy the kinase's deep hydrophobic pocket while forming hydrogen bonds with catalytic residues [4]. Notably, structural optimization of benzyl-substituted derivatives yielded compound 41 (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione analog), exhibiting 92 nM IC₅₀ against RIPK1 and significant anti-necroptotic activity in U937 cell models [4].
The benzyl group at N2 enhances π-stacking interactions with Phe121 and Ile43 residues in RIPK1, while the spirocyclic core’s rigidity prevents conformational entropy loss upon binding. This translates to sustained pathway blockade, reducing downstream phosphorylation of MLKL and preventing membrane rupture [4]. Compared to non-benzylated spirocycles, 2-benzyl derivatives demonstrate >10-fold improvement in necroptosis suppression, highlighting the moiety’s critical role in optimizing target engagement within the inflammatory cascade.
Table 3: Bioactivity of 2,8-Diazaspiro[4.5]decane-Based RIPK1 Inhibitors
Derivative | Structural Modification | RIPK1 IC₅₀ (nM) | Cellular Efficacy (U937 Model) |
---|---|---|---|
Unsubstituted core | None | >1,000 | Minimal protection |
C8-Benzoyl [4] | Carbonyl insertion | 350 | Moderate |
Compound 41 [4] | 3-Benzyl + 8-benzoyl | 92 | Significant anti-necroptotic effect |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1